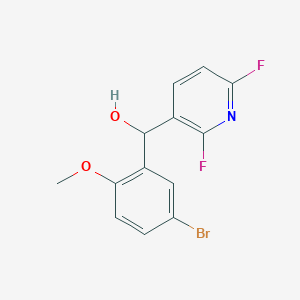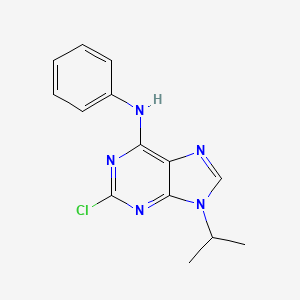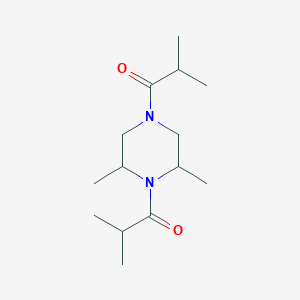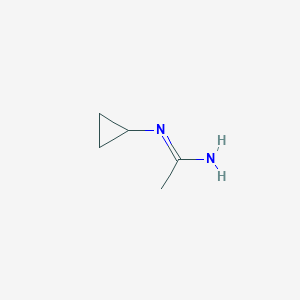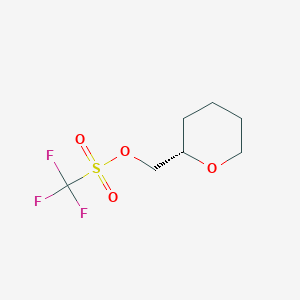![molecular formula C15H13N3O3S2 B8527430 methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate CAS No. 1462949-97-8](/img/structure/B8527430.png)
methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxypyridine Moiety: This step may involve a coupling reaction using a suitable pyridine derivative.
Addition of the Methylsulfanyl Group: This can be done through a substitution reaction using a methylsulfanyl reagent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxypyridine moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its unique structure may allow it to act as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The exact pathways would depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Methoxypyridine Derivatives: Compounds with a methoxypyridine moiety may have comparable chemical properties.
Methylsulfanyl Compounds: These compounds contain a methylsulfanyl group and may undergo similar chemical reactions.
Uniqueness
methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
1462949-97-8 |
|---|---|
Molecular Formula |
C15H13N3O3S2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O3S2/c1-20-10-6-4-5-8(17-10)11-12-9(7-16-15(18-12)22-3)23-13(11)14(19)21-2/h4-7H,1-3H3 |
InChI Key |
BOZDEEDJNHIQNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=C(SC3=CN=C(N=C32)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


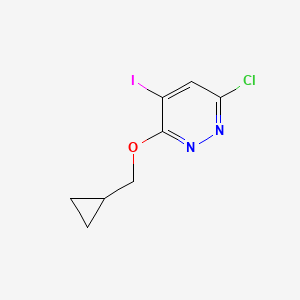
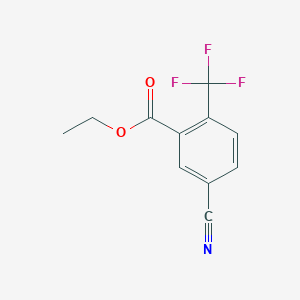
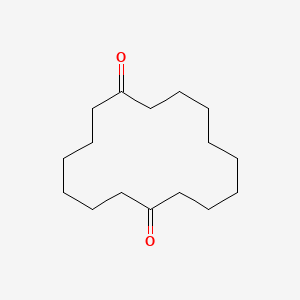
![Methyl 3-{5-methoxy-3-[(2-methyl-2-propanyl)sulfanyl]-1H-indol-2-yl}-2,2-dimethylpropanoate](/img/structure/B8527377.png)
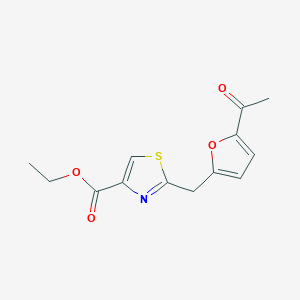
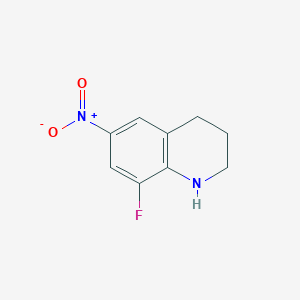
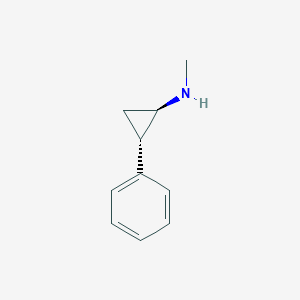
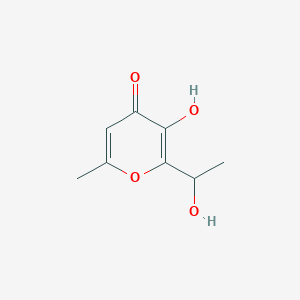
![1-Piperazinepropanoic acid, 4-(7-chloro-2-methyl-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)-alpha,alpha-dimethyl-](/img/structure/B8527401.png)
